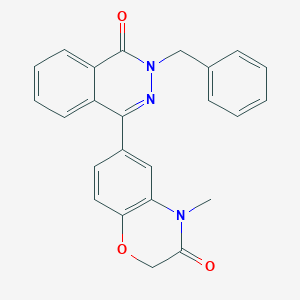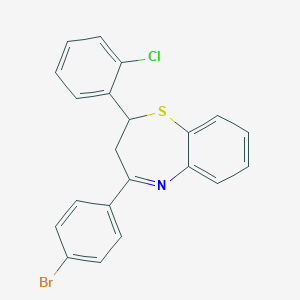
6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one exhibits anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to have antioxidant properties and to promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential as a lead compound for the development of new drugs with anti-inflammatory, anti-tumor, and anti-microbial activities. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one include further studies to fully understand its mechanism of action and potential side effects. Additionally, there is potential for the development of new drugs based on this compound for the treatment of a range of diseases, including cancer and inflammatory disorders.
Métodos De Síntesis
The synthesis of 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminobenzoic acid with benzaldehyde and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methyl anthranilate and acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
The compound 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Fórmula molecular |
C24H19N3O3 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
6-(3-benzyl-4-oxophthalazin-1-yl)-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H19N3O3/c1-26-20-13-17(11-12-21(20)30-15-22(26)28)23-18-9-5-6-10-19(18)24(29)27(25-23)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3 |
Clave InChI |
KFGJTSFYNRDGDH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5 |
SMILES canónico |
CN1C(=O)COC2=C1C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)

![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)


![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)